L-Serine, glycylglycylglycylglycyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

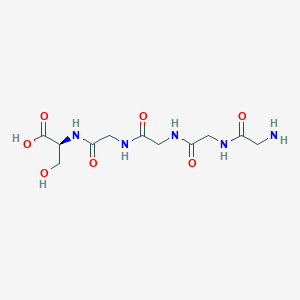

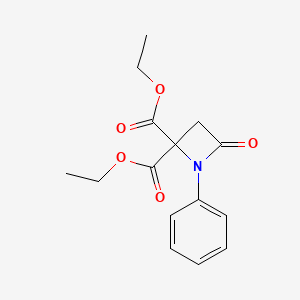

L-Serine, glycylglycylglycylglycyl- is a compound that combines the amino acid L-serine with a peptide chain consisting of four glycine residues. L-serine is a non-essential amino acid that plays a crucial role in various metabolic processes, including protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system . The addition of glycine residues can enhance the compound’s stability and functionality in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, glycylglycylglycylglycyl- typically involves the stepwise addition of glycine residues to L-serine. This can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. The process involves the following steps:

Attachment of L-serine to a solid support: L-serine is first attached to a resin through its carboxyl group.

Coupling of glycine residues: Glycine residues are sequentially added to the L-serine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and purification: The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of L-serine often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce L-serine from glucose or glycerol . The fermentation process is optimized to maximize yield and minimize by-products. The produced L-serine can then be used as a starting material for further peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Serine, glycylglycylglycylglycyl- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of L-serine can be oxidized to form serine derivatives.

Reduction: Reduction reactions can modify the peptide chain or the amino acid residues.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of serine aldehyde or serine acid derivatives.

Scientific Research Applications

L-Serine, glycylglycylglycylglycyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex peptides and proteins.

Biology: Studied for its role in cellular metabolism and signaling pathways.

Medicine: Investigated for its potential neuroprotective effects and its role in treating neurological diseases such as Alzheimer’s and Parkinson’s

Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

L-Serine, glycylglycylglycylglycyl- exerts its effects through several mechanisms:

Activation of glycine receptors: L-serine can activate glycine receptors, leading to neurotransmitter synthesis and neuroprotection.

Upregulation of PPAR-γ: This pathway results in anti-inflammatory effects and improved cognitive function.

Regulation of cytokine release: L-serine modulates the release of cytokines in the brain, promoting neuroprotection and recovery from injury.

Comparison with Similar Compounds

Similar Compounds

D-Serine: An enantiomer of L-serine, involved in neurotransmission and studied for its role in neurological diseases.

Glycine: A simple amino acid that acts as a neurotransmitter and is involved in various metabolic processes.

L-Alanine: Another non-essential amino acid with roles in protein synthesis and metabolism.

Uniqueness

L-Serine, glycylglycylglycylglycyl- is unique due to its combination of L-serine and multiple glycine residues, which enhances its stability and functionality in biological systems. This makes it a valuable compound for research and industrial applications.

Properties

CAS No. |

2543-43-3 |

|---|---|

Molecular Formula |

C11H19N5O7 |

Molecular Weight |

333.30 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H19N5O7/c12-1-7(18)13-2-8(19)14-3-9(20)15-4-10(21)16-6(5-17)11(22)23/h6,17H,1-5,12H2,(H,13,18)(H,14,19)(H,15,20)(H,16,21)(H,22,23)/t6-/m0/s1 |

InChI Key |

HKZAAJSTFUZYTO-LURJTMIESA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)

![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)

![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)